molecular formula C24H19ClN2O3 B11514694 [2-(4-chlorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrol-3-yl]acetic acid

[2-(4-chlorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrol-3-yl]acetic acid

Cat. No.: B11514694
M. Wt: 418.9 g/mol
InChI Key: IIQDAYIWPCEPHY-UHFFFAOYSA-N
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Description

  • “[2-(4-chlorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrol-3-yl]acetic acid” is a heterocyclic organic compound with a complex structure.
  • It contains a thiazole ring, which is a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom.
  • Thiazoles are part of the azole heterocycles, along with imidazoles and oxazoles.
  • The compound’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom.
  • Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
  • It naturally occurs in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function.
  • Preparation Methods

    • The synthetic routes for this compound involve several steps:
      • Nucleophilic substitution: Starting from 2-chloronicotinic acid and 4-substituted anilines.
      • Reduction: To obtain the intermediate.
      • Oxidation: Leading to the final product.
    • Specific reaction conditions and reagents would depend on the chosen synthetic pathway.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents:
      • For oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
      • For reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • For substitution: Halogens (e.g., chlorine or bromine) or other nucleophiles.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • This compound has diverse applications:
      • Antimicrobial: Similar to sulfathiazole.
      • Antiretroviral: Like Ritonavir.
      • Antifungal: Comparable to Abafungin.
      • Antineoplastic: Similar to Tiazofurin.
  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate the precise pathways and receptors involved.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazoles, such as sulfathiazole and related derivatives.
    • Highlighting its uniqueness would require a detailed analysis of structural differences and biological activities.

    Properties

    Molecular Formula

    C24H19ClN2O3

    Molecular Weight

    418.9 g/mol

    IUPAC Name

    2-[4-anilino-2-(4-chlorophenyl)-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid

    InChI

    InChI=1S/C24H19ClN2O3/c25-17-13-11-16(12-14-17)23-20(15-21(28)29)22(26-18-7-3-1-4-8-18)24(30)27(23)19-9-5-2-6-10-19/h1-14,23,26H,15H2,(H,28,29)

    InChI Key

    IIQDAYIWPCEPHY-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)CC(=O)O

    Origin of Product

    United States

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